molecular formula C23H26N2O3 B2915832 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one CAS No. 782457-32-3

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one

Cat. No.: B2915832
CAS No.: 782457-32-3
M. Wt: 378.472
InChI Key: GYPFKHRBFGPEEI-UHFFFAOYSA-N
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Description

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is a synthetic compound known for its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a chromenone core. It has been studied for its interactions with various biological targets, particularly in the context of neurological and cardiovascular disorders .

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to activation or blockade of these receptors .

Biochemical Pathways

The compound affects the biochemical pathways associated with α1-ARs. These receptors are unambiguously associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can influence the biochemical pathways related to these conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .

Result of Action

The result of the compound’s action is primarily observed at the molecular and cellular level. The interaction of the compound with α1-ARs can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have significant effects on the physiological functions associated with these tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one typically involves the reaction of 2-methoxyphenylpiperazine with a suitable chromenone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the piperazine or chromenone rings .

Scientific Research Applications

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is unique due to its specific combination of a piperazine ring and a chromenone core, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-16-12-19-18(14-23(26)28-22(19)13-17(16)2)15-24-8-10-25(11-9-24)20-6-4-5-7-21(20)27-3/h4-7,12-14H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPFKHRBFGPEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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